

Technical Support Center: Improving the Oral Bioavailability of SSR128129E

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Compound of Interest		
Compound Name:	SSR128129E	
Cat. No.:	B15579221	Get Quote

Welcome to the technical support center for **SSR128129E**. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of this potent and selective allosteric inhibitor of the fibroblast growth factor receptor (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is the reported oral availability of **SSR128129E**?

A1: **SSR128129E** is described in the literature as an "orally available" and "orally-active" compound.[1][2][3] It has been used effectively in in vivo studies with oral administration, typically at a dosage of 30 mg/kg/day.[1][2][3] However, specific quantitative data on its absolute oral bioavailability (F%) in preclinical species is not readily available in the public domain.

Q2: What are the known physicochemical properties of **SSR128129E** relevant to its oral absorption?

A2: Key physicochemical properties of **SSR128129E** are summarized in the table below. The compound is often used as a sodium salt, which generally enhances aqueous solubility and stability compared to the free acid form.[4]



Property	Value	Source
Form	Sodium Salt	[4]
Water Solubility	1 mg/mL	[5]
DMSO Solubility	≥ 54 mg/mL (155.93 mM)	[1]
Ethanol Solubility	Insoluble	[5]

Q3: What is the Biopharmaceutics Classification System (BCS) class of SSR128129E?

A3: The BCS classification for **SSR128129E** has not been explicitly stated in the available literature. To determine its BCS class, both its aqueous solubility and intestinal permeability need to be formally assessed according to regulatory guidelines.

Q4: Are there any suggested formulations for oral administration of **SSR128129E** in preclinical studies?

A4: A simple formulation for oral administration in animal studies involves creating a homogeneous suspension in carboxymethylcellulose-sodium (CMC-Na).[5] A concentration of ≥5mg/mL in CMC-Na has been mentioned.[5] Another suggested in vivo formulation for oral administration involves a mixture of DMSO, PEG300, Tween80, and water.[5]

Troubleshooting Guide

Researchers may encounter challenges in achieving consistent and optimal oral absorption of **SSR128129E**. This guide provides potential reasons and troubleshooting strategies for common issues.

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Strategy
Low or variable plasma concentrations after oral gavage.	Poor Solubility in GI Fluids: While the sodium salt improves water solubility, the compound may still have limited solubility in the acidic environment of the stomach or the neutral pH of the small intestine.	Formulation Enhancement: Consider formulating SSR128129E in a vehicle that improves its solubility and dissolution rate. Options include: - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution Lipid- based formulations (e.g., SEDDS/SMEDDS): These can improve solubility and take advantage of lipid absorption pathways Nanoparticle formulations: Reducing particle size to the nano-range can significantly increase the surface area for dissolution.
Low Permeability: The compound may have inherently low permeability across the intestinal epithelium.	• Permeability Assessment: Conduct in vitro permeability assays, such as the Caco-2 cell model, to determine the apparent permeability coefficient (Papp). • Use of Permeation Enhancers: If permeability is low, consider the co-administration of safe and approved permeation enhancers.	
Efflux Transporter Activity: SSR128129E may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug	• In Vitro Efflux Studies: Use Caco-2 cell monolayers to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2	-



out of intestinal cells back into the lumen.	suggests the involvement of active efflux. • Co-administration with Efflux Inhibitors: In preclinical studies, co-administration with known P-gp inhibitors (e.g., verapamil, cyclosporine A) can confirm the role of efflux and improve absorption.	
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and/or gut wall) before reaching systemic circulation.	• In Vitro Metabolic Stability: Assess the metabolic stability of SSR128129E using liver microsomes or hepatocytes from the relevant species. • Identification of Metabolites: Identify the major metabolites to understand the metabolic pathways involved.	
High variability in plasma concentrations between subjects.	Inconsistent Formulation: A non-homogenous suspension can lead to inaccurate dosing.	Ensure Homogeneity: Thoroughly vortex and/or sonicate the formulation before each administration to ensure a uniform suspension.
Effect of Food: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption.	• Standardize Feeding Conditions: Conduct oral dosing studies in either fasted or fed animals and maintain consistency throughout the experiment.	

Experimental Protocols Caco-2 Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of **SSR128129E**.



Objective: To determine the apparent permeability (Papp) of **SSR128129E** across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and potential for active efflux.

Materials:

- Caco-2 cells
- Transwell® inserts (e.g., 12-well or 24-well plates)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
- Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
- SSR128129E
- Lucifer yellow (monolayer integrity marker)
- LC-MS/MS for sample analysis

Methodology:

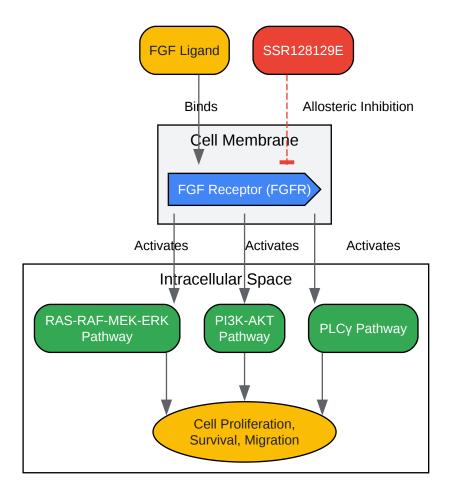
- · Cell Culture and Differentiation:
 - Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Test:
 - Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transport of a low-permeability marker, such as Lucifer yellow. A low Papp value for Lucifer yellow indicates a tight monolayer.
- Permeability Assay:
 - Wash the cell monolayers with pre-warmed transport buffer.



- For A-B transport: Add the transport buffer containing SSR128129E to the apical (donor)
 side and fresh transport buffer to the basolateral (receiver) side.
- For B-A transport: Add the transport buffer containing SSR128129E to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
- Incubate the plates at 37°C with gentle shaking.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
- Collect a sample from the donor compartment at the beginning and end of the experiment.
- Sample Analysis:
 - Analyze the concentration of SSR128129E in all samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
 - dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).
 - A is the surface area of the Transwell® membrane.
 - C0 is the initial concentration of the drug in the donor compartment.
 - Calculate the efflux ratio: Papp (B-A) / Papp (A-B).

Visualizations Signaling Pathway of FGFR Inhibition



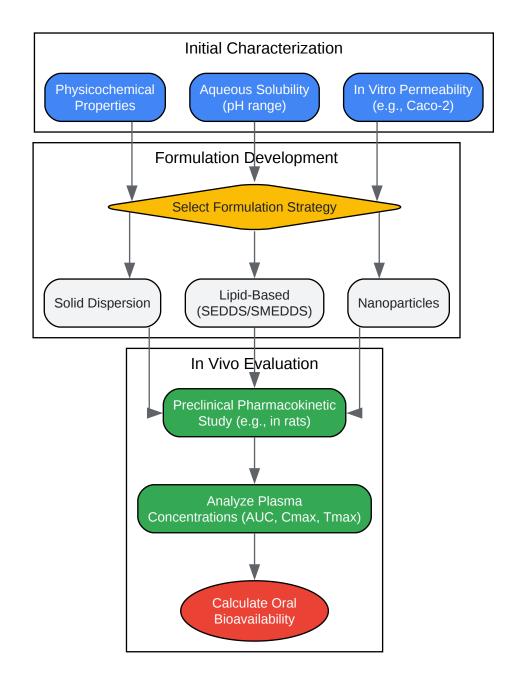


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Caption: Allosteric inhibition of the FGFR signaling pathway by SSR128129E.

Experimental Workflow for Improving Oral Bioavailability





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Caption: A logical workflow for the systematic improvement of oral bioavailability.

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